molecular formula C20H21BrN2O2 B3543515 2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide

2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide

Cat. No.: B3543515
M. Wt: 401.3 g/mol
InChI Key: JVRGOZNQRWPKNK-UHFFFAOYSA-N
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Description

2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide is an organic compound that features a benzamide core with a bromobenzoyl group and a cyclohexyl group attached

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c21-15-12-10-14(11-13-15)19(24)23-18-9-5-4-8-17(18)20(25)22-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRGOZNQRWPKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide typically involves the reaction of 4-bromobenzoyl chloride with N-cyclohexylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may play a role in binding to these targets, while the cyclohexyl group could influence the compound’s overall conformation and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide is unique due to its specific combination of a bromobenzoyl group and a cyclohexyl group attached to the benzamide core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide
Reactant of Route 2
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2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide

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